N,N-Dimethylpivalamide

Vue d'ensemble

Description

N,N-Dimethylpivalamide is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as N,N-dimethylformamide and N,N-dimethylacetamide are mentioned as multipurpose reagents used in the synthesis of a variety of compounds under different experimental conditions . These related compounds share structural similarities with N,N-dimethylpivalamide, suggesting that it may also serve as a versatile reagent in organic synthesis.

Synthesis Analysis

The synthesis of related compounds involves the use of N,N-dimethylformamide and N,N-dimethylacetamide, which can contribute their hydrogen, carbon, nitrogen, and oxygen atoms for creating diverse chemical structures . Although the synthesis of N,N-dimethylpivalamide itself is not detailed in the provided papers, the methodologies applied to similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of a related compound, (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, has been characterized using various techniques including FT-IR, NMR, ESI-MS, and X-ray diffraction . Theoretical studies using DFT methods have also been conducted to optimize the molecular structures and investigate vibrational frequencies. These methods could be applied to N,N-dimethylpivalamide to gain insights into its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied, with high energy values indicating potential high reactivity for the free base and cationic species of the synthesized compound . This suggests that N,N-dimethylpivalamide could also exhibit interesting reactivity patterns, which could be explored through similar computational and experimental approaches.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-dimethylpivalamide are not directly reported in the provided papers. However, the solvation energy values and stability in solution of related compounds have been studied, which could provide a basis for understanding the behavior of N,N-dimethylpivalamide in various environments . Additionally, the vibrational assignments and harmonic force constants reported for the related compounds could offer a comparative framework for assessing the properties of N,N-dimethylpivalamide.

Applications De Recherche Scientifique

Alzheimer's Disease Research

- N,N-Dimethylpivalamide derivatives, like [18F]FDDNP, have been used in Alzheimer's disease research. A study demonstrated the use of [18F]FDDNP in positron emission tomography to locate neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients (Shoghi-Jadid et al., 2002).

Chemical Synthesis

- N,N-Dimethylpivalamide participates in chemical reactions such as the formation of amino substituted 1-oxa-3-azabutatrienium salts, playing a role in the synthesis of various chemical structures (Müller et al., 1985).

Neuropeptide Sequencing

- In the field of neuropeptide sequencing, N-terminal dimethyl labeling techniques, which involve N,N-Dimethylpivalamide, have been used for de novo sequencing of neuropeptides directly from tissue extracts (Fu & Li, 2005).

Water Treatment

- N,N-Dimethylpivalamide and its related compounds play a role in the production of N-nitrosodimethylamine (NDMA) during the disinfection of municipal wastewater effluent, with research focusing on the sources and fate of NDMA precursors in water treatment processes (Mitch & Sedlak, 2004).

Pharmacological Development

- In the development of new drugs, compounds like N,N-dimethyl-(2-N',N'-dimethylaminomethylpyridyl-3)carbamate dihydrochloride, related to N,N-Dimethylpivalamide, have been investigated for their potential as anticholinesterase drugs (Prozorovskii et al., 2004).

Analytical Chemistry

- In analytical chemistry, derivatization of amino acids with compounds like N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/mass spectrometry analysis is a significant application area. This involves the use of N,N-Dimethylpivalamide-related reagents for sensitive detection and analysis (Liu et al., 2004).

Environmental Sciences

- In environmental sciences, studies on the microbial degradation of N,N-Dimethylpivalamide and related compounds in water treatment have been conducted to understand their impact and removal from wastewater (Zhou et al., 2018).

Propriétés

IUPAC Name |

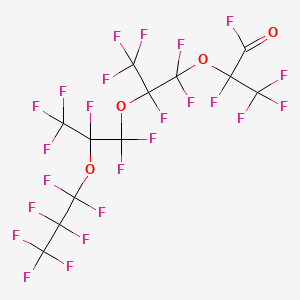

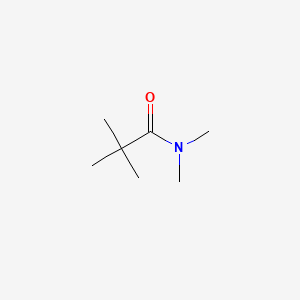

N,N,2,2-tetramethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2,3)6(9)8(4)5/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVGHTRVYWUWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179071 | |

| Record name | N,N-Dimethyl-tert-butylcarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethylpivalamide | |

CAS RN |

24331-71-3 | |

| Record name | N,N-Dimethyl-tert-butylcarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024331713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-tert-butylcarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was N,N-Dimethylpivalamide used in the synthesis of L-733,725?

A1: N,N-Dimethylpivalamide, when mixed with acetonitrile, acts as a polar, moderately basic solvent. [] This solvent system, along with trifluoromethanesulfonic acid as a catalyst, was found to be crucial in achieving high chemoselectivity during the alkylation of ascomycin with the imidazolyl trichloroacetimidate side chain. [] This high chemoselectivity specifically targets the C32 hydroxy group of the unprotected ascomycin, a critical step in the synthesis of the immunosuppressant L-733,725. []

Q2: What is the role of N,N-Dimethylpivalamide in the complex Tetrachlorobis(N,N-dimethylpivalamide)uranium(IV)?

A2: While the provided abstract does not offer details on the specific interactions within the complex, the formula [U(C7H15NO)2Cl4] suggests that two molecules of N,N-Dimethylpivalamide (C7H15NO) are directly coordinating with the central Uranium atom. [] Further research is necessary to understand the specific nature of this coordination and its implications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.